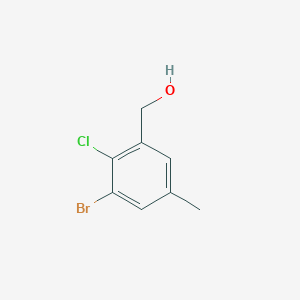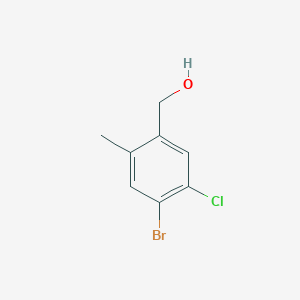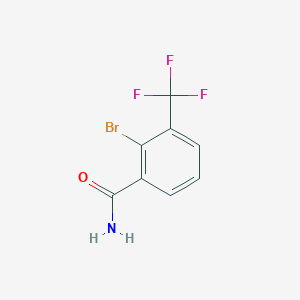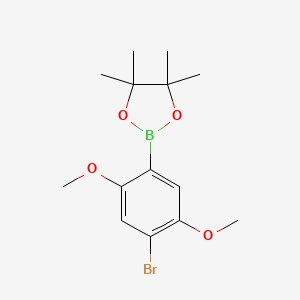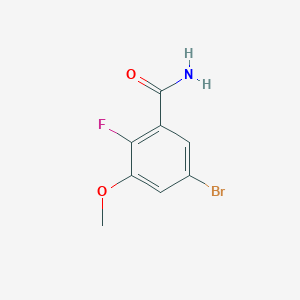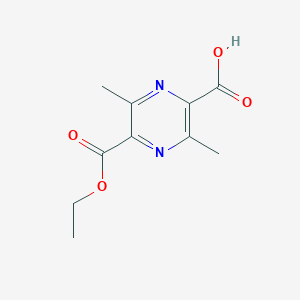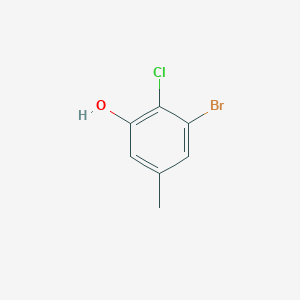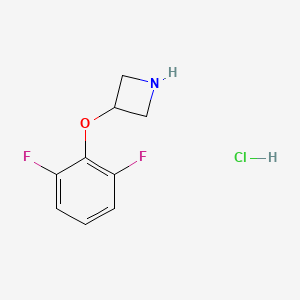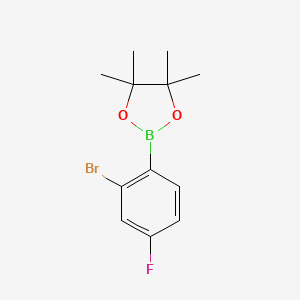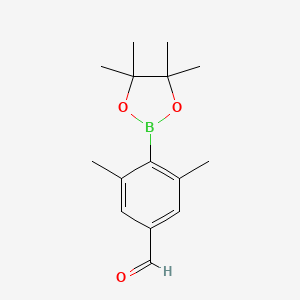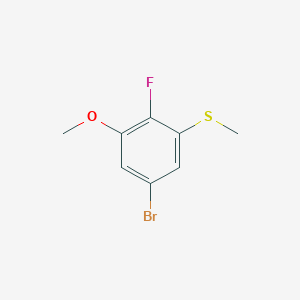![molecular formula C10H9BrO4 B6304911 Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate CAS No. 2092700-62-2](/img/structure/B6304911.png)
Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate is a chemical compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . It is characterized by the presence of a bromine atom attached to a benzo[d][1,3]dioxole ring, which is further substituted with an ethyl ester group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.
作用機序
Mode of Action
. This implies that it could interact with its targets by donating or accepting electrons, leading to changes in the targets’ structure or function. More research is needed to confirm this hypothesis and provide a detailed explanation of the compound’s interaction with its targets.
Biochemical Pathways
This suggests that it could affect pathways involving electron transfer reactions The downstream effects of these reactions could vary depending on the specific targets and pathways involved
Pharmacokinetics
, which could influence its absorption and distribution
Result of Action
Given its potential involvement in a borylation reaction that proceeds via a radical pathway , it could cause changes in the structure or function of its targets, leading to various molecular and cellular effects
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate typically involves the bromination of benzo[d][1,3]dioxole followed by esterification. One common method includes the use of butyl lithium (BuLi) and triisopropyl borate in tetrahydrofuran (THF) at -78°C under an inert nitrogen atmosphere . This reaction yields the desired brominated product, which is then esterified to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Borylation Reactions: It can undergo borylation using bis-boronic acid (BBA) under mild conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Borylation: Bis-boronic acid (BBA) in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzo[d][1,3]dioxole derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Borylation Products: Arylboronic acids.
科学的研究の応用
Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
5-Bromo-1,3-benzodioxole: A simpler analog without the ester group.
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate: A methyl ester analog.
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate: A carbamate analog.
Uniqueness: Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity compared to its analogs.
特性
IUPAC Name |
ethyl 5-bromo-1,3-benzodioxole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-2-13-10(12)8-6(11)3-4-7-9(8)15-5-14-7/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWUXDJSOUTCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1OCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride](/img/structure/B6304828.png)
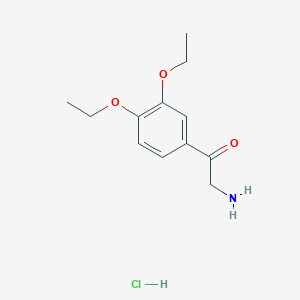
amino}propanoic acid](/img/structure/B6304834.png)
